![molecular formula C7H5N3 B13794983 3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene CAS No. 500863-56-9](/img/structure/B13794983.png)
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene is a bicyclic compound with the molecular formula C7H5N3. It is a member of the triazabicyclo family, known for its unique structure and reactivity.
Preparation Methods
The synthesis of 3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of benzalphthalide with an amine in the presence of a catalyst such as toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene has a wide range of applications in scientific research:
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene exerts its effects involves its interaction with molecular targets and pathways. As a catalyst, it facilitates various chemical reactions by lowering the activation energy and stabilizing transition states. Its bicyclic structure allows it to form stable complexes with substrates, enhancing its catalytic efficiency .
Comparison with Similar Compounds
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene can be compared with other similar compounds such as:
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): Known for its strong basicity and catalytic properties.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Commonly used as a catalyst and nucleophilic reagent.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another strong base used in organic synthesis.
7-Methyl-1,5,7-triazabicyclo dec-5-ene (MTBD): Similar to TBD but with a methyl group enhancing its reactivity.
These compounds share similar bicyclic structures and catalytic properties, but this compound stands out due to its unique triazabicyclo framework and specific reactivity patterns.
Properties
CAS No. |
500863-56-9 |
|---|---|
Molecular Formula |
C7H5N3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
3,4,7-triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C7H5N3/c1-2-8-7-3-6(1)4-9-10-5-7/h1-5H |
InChI Key |
BPKAYTUSWZNWIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C1C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl-](/img/structure/B13794910.png)
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13794917.png)
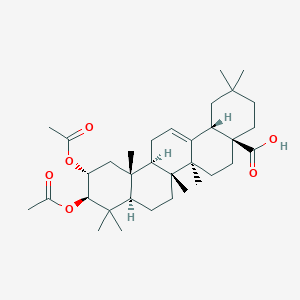
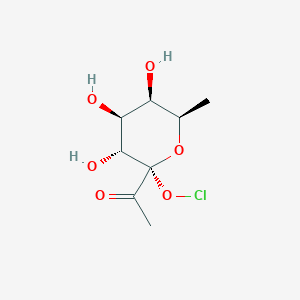
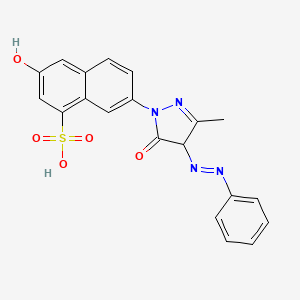
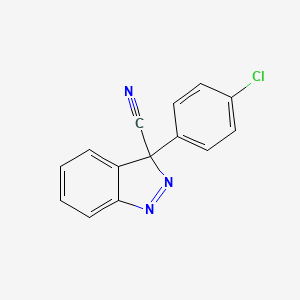
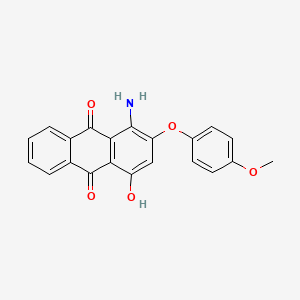

![2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile](/img/structure/B13794947.png)
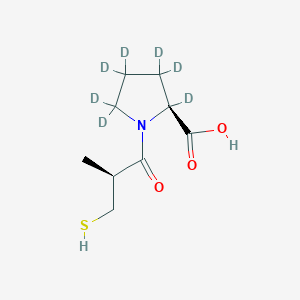

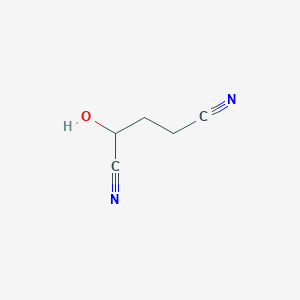
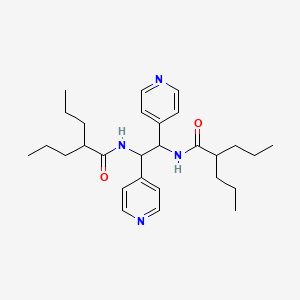
![Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B13794987.png)
